Benzo(a)pyrene, 3,11-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo(a)pyrene, 3,11-dimethyl- is a polycyclic aromatic hydrocarbon (PAH) that is structurally characterized by a benzene ring fused to a pyrene core with methyl groups at the 3 and 11 positions. This compound is a derivative of benzo(a)pyrene, which is known for its carcinogenic properties and is commonly found in coal tar, tobacco smoke, and grilled foods .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of substituted pyrenes, including benzo(a)pyrene, 3,11-dimethyl-, can be achieved through various indirect methods. These methods often involve the reduction of pyrene derivatives, transannular ring closures, and cyclizations of biphenyl intermediates . The preparation of pyrene derivatives bearing fused aromatic rings is of particular interest due to their carcinogenic nature and presence in polluting fumes such as automobile exhausts .
Industrial Production Methods
Industrial production methods for benzo(a)pyrene, 3,11-dimethyl- are not well-documented, but the compound can be synthesized in laboratory settings using the aforementioned synthetic routes. The production typically involves multiple steps of chemical reactions, purification, and characterization to ensure the desired compound is obtained with high purity.
Chemical Reactions Analysis
Types of Reactions
Benzo(a)pyrene, 3,11-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized by strong oxidizing agents such as ozone, chromic acid, and chlorinating agents.
Reduction: Reduction reactions can be performed using suitable reducing agents under controlled conditions.
Substitution: The compound readily undergoes nitration and halogenation reactions.
Common Reagents and Conditions
Common reagents used in these reactions include ozone, chromic acid, chlorinating agents, and nitrating agents. The reactions are typically carried out under controlled temperatures and conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of benzo(a)pyrene, 3,11-dimethyl-. These products can be further analyzed and characterized using techniques such as gas chromatography and mass spectrometry .
Scientific Research Applications
Benzo(a)pyrene, 3,11-dimethyl- has several scientific research applications, including:
Mechanism of Action
The mechanism of action of benzo(a)pyrene, 3,11-dimethyl- involves its metabolic activation to reactive intermediates that can bind to DNA and cause mutations. The compound is a ligand for the aryl hydrocarbon receptor (AhR), which mediates its toxicological effects by activating various signaling pathways . The activation of AhR leads to the induction of enzymes such as cytochrome P450 1A1 (CYP1A1), which further metabolizes the compound to its ultimate carcinogenic form .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to benzo(a)pyrene, 3,11-dimethyl- include:
Benzo(a)pyrene: The parent compound, known for its carcinogenic properties.
Benzo(e)pyrene: Another isomer with similar structural features but different biological activities.
Azabenzo(a)pyrenes: Compounds with nitrogen atoms replacing some of the carbon atoms in the aromatic system.
Uniqueness
Benzo(a)pyrene, 3,11-dimethyl- is unique due to the presence of methyl groups at the 3 and 11 positions, which can influence its chemical reactivity and biological interactions. The molecular geometry and nonbonded interactions between hydrogen atoms contribute to its distinct properties and potential effects .
Properties
CAS No. |
106880-68-6 |
---|---|
Molecular Formula |
C22H16 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
3,11-dimethylbenzo[a]pyrene |
InChI |
InChI=1S/C22H16/c1-13-7-8-16-11-14(2)20-19-6-4-3-5-15(19)12-17-9-10-18(13)21(16)22(17)20/h3-12H,1-2H3 |
InChI Key |
CHXZNQZXIYQBPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC3=CC4=CC=CC=C4C5=C3C2=C(C=C1)C=C5C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.